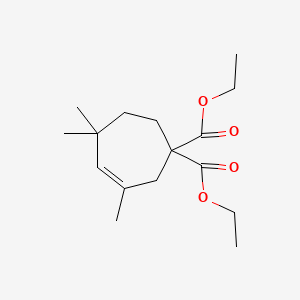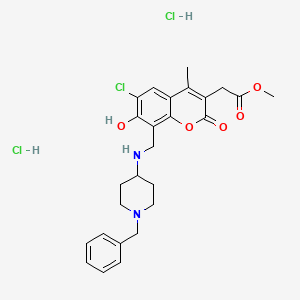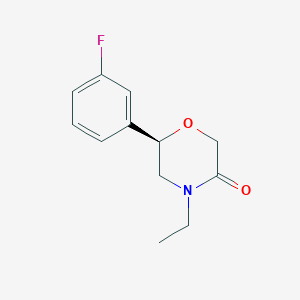![molecular formula C20H21NO7S2 B12631940 Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate](/img/structure/B12631940.png)
Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a carbonyl group, and an ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Sulfonyl Intermediate: The starting material, 1,1-dioxidotetrahydrothiophene, is reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl intermediate.
Coupling with Phenyl Carbonyl Compound: The sulfonyl intermediate is then coupled with a phenyl carbonyl compound using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired sulfonyl phenyl carbonyl intermediate.
Amidation Reaction: The sulfonyl phenyl carbonyl intermediate is reacted with an amine derivative of benzoic acid in the presence of a coupling agent to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to anti-inflammatory or anticancer effects.
類似化合物との比較
Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as sulfonylureas, sulfonamides, and other sulfonyl-containing compounds.
特性
分子式 |
C20H21NO7S2 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
ethyl 2-[[3-(1,1-dioxothiolan-3-yl)sulfonylbenzoyl]amino]benzoate |
InChI |
InChI=1S/C20H21NO7S2/c1-2-28-20(23)17-8-3-4-9-18(17)21-19(22)14-6-5-7-15(12-14)30(26,27)16-10-11-29(24,25)13-16/h3-9,12,16H,2,10-11,13H2,1H3,(H,21,22) |
InChIキー |
GDKNDJNUYQYPBG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12631858.png)
![N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12631862.png)
![5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12631867.png)
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexan-1-ol](/img/structure/B12631868.png)
![1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole](/img/structure/B12631873.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B12631883.png)


![Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12631895.png)
![3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B12631911.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester](/img/structure/B12631914.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide](/img/structure/B12631920.png)
